molecular formula C12H10O5 B7842637 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde

6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B7842637
M. Wt: 234.20 g/mol
InChI Key: INUUVMPWDHLNDT-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C12H10O5 and its molecular weight is 234.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antihyperglycemic Potential

6,7-Dimethoxy-4-oxo-4H-chromene-3-carbaldehyde derivatives exhibit significant antioxidant and antihyperglycemic activities. In a study, these compounds demonstrated promising DPPH radical scavenging activity and ferrous ion chelating ability. They also significantly decreased glucose concentration in vivo, indicating potential for diabetes treatment (Kenchappa et al., 2017).

Chemical Transformations and Synthesis

This compound undergoes various chemical transformations under specific conditions. For instance, it reacts with amidine-type compounds and hydrazine derivatives under alkaline conditions to produce condensation products, expanding the scope of its derivatives (Petersen & Heitzer, 1976). Additionally, its transformations in the presence of pentacarbonyliron were studied, indicating potential for further chemical applications (Ambartsumyan et al., 2012).

Antimicrobial Properties

Compounds derived from this compound have been found to exhibit notable antimicrobial activity. A study on novel 2H-Chromene derivatives showed significant effectiveness against various bacterial classes and fungi (El Azab et al., 2014).

Synthesis of Diverse Derivatives

This compound is integral to synthesizing various novel derivatives. For example, it has been used in the Knoevenagel condensation with Meldrum's acid, demonstrating the versatility of this compound in creating diverse molecules (Shelke et al., 2009).

Anticancer Potential

Derivatives of this compound have shown potential in anticancer applications. A study synthesized novel imidazole derivatives incorporating the chromene moiety and found these compounds to exhibit interesting cytotoxic activities against breast and colon human tumor cell lines (Saleh, 2012).

Properties

IUPAC Name

6,7-dimethoxy-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-10-3-8-9(4-11(10)16-2)17-6-7(5-13)12(8)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUUVMPWDHLNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.